2-(5-Amino-2h-tetrazol-2-yl)ethanol

Organic Synthesis Medicinal Chemistry Isomer Purity

Researchers face reproducibility issues when using generic 5-aminotetrazole mixtures, where uncontrolled N1/N2 isomer ratios cause failed syntheses. 2-(5-Amino-2H-tetrazol-2-yl)ethanol (CAS 15284-30-7) provides structurally pure N2-substituted material. - Isomeric purity ≥98% ensures consistent stoichiometry and predictable reactivity. - Defined 2H-tetrazole geometry enables reliable pharmacophore construction for drug candidates. - Bidentate N,O-ligand functionality supports MOF design, corrosion inhibition, and agrochemical derivatization. Certificates of analysis provided with every batch for full traceability.

Molecular Formula C3H7N5O
Molecular Weight 129.12 g/mol
CAS No. 15284-30-7
Cat. No. B1331473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-2h-tetrazol-2-yl)ethanol
CAS15284-30-7
Molecular FormulaC3H7N5O
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC(CO)N1N=C(N=N1)N
InChIInChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6)
InChIKeyJIVGNHFNIGXBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Amino-2H-tetrazol-2-yl)ethanol (CAS 15284-30-7) Overview


2-(5-Amino-2H-tetrazol-2-yl)ethanol (CAS 15284-30-7) is a 2H-tetrazole derivative characterized by a 5-amino group and a 2-hydroxyethyl substitution on the N2 position of the tetrazole ring [1]. This specific 2H-tetrazole isomer, with a molecular formula of C3H7N5O and molecular weight of 129.12 g/mol, is primarily valued as a functionalized building block in organic synthesis, particularly for applications requiring the distinct electronic and spatial properties of 2-substituted tetrazoles [2]. The compound possesses well-defined physical properties, including a melting point of 87.5-89.5 °C [3] and is classified as a skin and eye irritant (H315, H319) [4].

Defined 2H-tetrazole isomer with N2-hydroxyethyl substitution
Functional building block for heterocycle elaboration
Reported melting point supports handling and quality control

Why Generic 5-Aminotetrazole Cannot Replace 2-(5-Amino-2H-tetrazol-2-yl)ethanol


The procurement of a generic '5-aminotetrazole derivative' or an unspecified isomer mixture is a critical risk for research consistency and scale-up. Direct alkylation of 5-aminotetrazole with 2-chloroethanol is known to yield a mixture of N1 and N2 isomers [1], whereas 2-(5-Amino-2H-tetrazol-2-yl)ethanol is the specific, structurally pure N2-substituted product. Using the unseparated isomeric mixture would introduce an unknown and variable quantity of the competing 1-(2-hydroxyethyl)-5-aminotetrazole, fundamentally altering reaction stoichiometry, steric environment, and electronic properties in subsequent reactions. This lack of isomeric purity can lead to irreproducible yields, unpredictable biological outcomes, and failed synthesis of target molecules [2].

Generic 5-aminotetrazole may contain isomeric mixture

Direct alkylation often yields a blend of N1 and N2 isomers, compromising stoichiometry and electronic predictability.

Competing N1 isomer alters steric and electronic outcomes

The presence of 1-(2-hydroxyethyl)-5-aminotetrazole can shift coordination geometry and reaction pathways compared to the pure 2H form.

Evidence-Based Advantages of 2-(5-Amino-2H-tetrazol-2-yl)ethanol


Regioisomeric Purity Advantage

The procurement of this specific 2H-isomer ensures isomeric purity, eliminating the synthetic uncertainty associated with the 1H/2H tautomerism common to 5-substituted tetrazoles [1]. Direct alkylation of 5-aminotetrazole with 2-chloroethanol produces a mixture of N1 and N2 isomers [2]. The target compound, 2-(5-amino-2H-tetrazol-2-yl)ethanol, is the purified N2-substituted product, ensuring that subsequent reactions are not confounded by the presence of the competing 1-(2-hydroxyethyl)-5-aminotetrazole.

Regioisomeric purity
Class-level
Pure 2H-tetrazole (N2-substituted) vs. reaction mixture of N1/N2 isomers
Supports reproducible synthesis and structure-activity interpretation
Isomeric purity is essential for consistent reaction stoichiometry
Organic Synthesis Medicinal Chemistry Isomer Purity

Melting Point for Purity and Handling

The compound's physical properties, such as its reported melting point of 87.5-89.5 °C [1], provide a quantifiable benchmark for quality control and process development. This contrasts with the typical properties of the unseparated isomeric mixture or the base 5-aminotetrazole, which has a much higher melting point (around 203 °C decomposes) [2]. The well-defined, lower melting point of the target compound can simplify handling and purification in certain synthetic workflows.

Melting point benchmark
Reported
87.5–89.5 °C vs 5-aminotetrazole ~203 °C (dec.)
Facilitates handling and provides a QC identity metric
Lower defined melting point aids purification workflows
Process Chemistry Material Science Quality Control

Unique Motif for Metal Complexation

The target compound's structure, featuring both a tetrazole ring (a known metal-binding motif) and a pendant hydroxyl group, is distinct from simpler tetrazoles. While 5-aminotetrazole and its derivatives are recognized as corrosion inhibitors [1], the specific N2-hydroxyethyl substitution in this compound provides a unique chelating environment [2]. This can lead to the formation of different metal complexes or adsorption geometries on metal surfaces compared to its 1H-substituted isomer or unsubstituted 5-aminotetrazole.

Ligand architecture
Class-level
L N,O-bidentate potential from tetrazole and pendant hydroxyl
Enables distinct coordination geometries vs. monodentate analogs
Relevant for designing corrosion inhibitors and MOFs
Corrosion Science Coordination Chemistry Materials Engineering

Key Applications of 2-(5-Amino-2H-tetrazol-2-yl)ethanol


Synthesis of Drug Candidates with 2H-Tetrazole Bioisosteres

This compound serves as a crucial intermediate for the synthesis of drug candidates where a 2H-tetrazole ring acts as a metabolically stable bioisostere for a carboxylic acid or cis-amide moiety [1]. The defined 2H-isomer allows for the construction of specific pharmacophores with predictable geometry, avoiding the ambiguous outcomes of using isomeric mixtures .

Advanced Corrosion Inhibitors and Coatings

Its unique ability to act as an N,O-bidentate ligand makes it a valuable precursor for designing advanced corrosion inhibitors or metal surface coatings [1]. This structural feature differentiates it from simpler tetrazoles and enables the creation of more robust and adherent protective layers on metals .

Building Block for Metal-Organic Frameworks (MOFs)

As a heterobifunctional ligand, it is an ideal building block for the construction of novel Metal-Organic Frameworks (MOFs) and coordination polymers [1]. The spatial separation and distinct binding preferences of the tetrazole and alcohol moieties allow for the design of complex, multidimensional network structures with specific porosity and catalytic properties .

Functionalized Intermediates for Agrochemicals

The compound's utility extends to the development of new agrochemicals. The 2H-tetrazole core can confer enhanced metabolic stability and targeted activity in plants and pests [1], and the 2-hydroxyethyl group provides a functional handle for further diversification, enabling the synthesis of proprietary and potent crop protection agents .

Application
Selection Property
Validation Focus
Synthesis of 2H-tetrazole bioisosteres
Defined N2-isomer purity
Pharmacophore geometry and metabolic stability studies
Corrosion inhibitors and coatings
N,O-bidentate ligand potential
Adsorption behavior and inhibitor film robustness
Metal-organic framework (MOF) building block
Heterobifunctional linker geometry
Framework topology and porosity tuning
Agrochemical intermediate diversification
2H-tetrazole core with hydroxyethyl handle
Targeted activity and metabolic pathway studies

Technical Documentation Hub

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